Bienvenue dans la boutique en ligne BenchChem!

[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone

Fragment-Based Drug Discovery Lipophilicity Physicochemical Property Prediction

[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone (CAS 651006-70-1) is a synthetic fragment molecule characterized by a 2-methyl-6-(trifluoromethyl)pyridine core linked via a ketone to a piperidine ring. It belongs to the class of heterocyclic amide (methanone) fragments and is primarily utilized as a building block in fragment-based drug discovery (FBDD), serving as a scaffold for molecular linking, expansion, and modification to generate novel candidate molecules.

Molecular Formula C13H15F3N2O
Molecular Weight 272.271
CAS No. 651006-70-1
Cat. No. B2973209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone
CAS651006-70-1
Molecular FormulaC13H15F3N2O
Molecular Weight272.271
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)C(=O)N2CCCCC2
InChIInChI=1S/C13H15F3N2O/c1-9-10(5-6-11(17-9)13(14,15)16)12(19)18-7-3-2-4-8-18/h5-6H,2-4,7-8H2,1H3
InChIKeyXXJJTZPLEATWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procurement Teams and Medicinal Chemists Evaluate [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone (CAS 651006-70-1) as a Distinct Fragment Scaffold


[2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone (CAS 651006-70-1) is a synthetic fragment molecule characterized by a 2-methyl-6-(trifluoromethyl)pyridine core linked via a ketone to a piperidine ring . It belongs to the class of heterocyclic amide (methanone) fragments and is primarily utilized as a building block in fragment-based drug discovery (FBDD), serving as a scaffold for molecular linking, expansion, and modification to generate novel candidate molecules . The compound is commercially available through multiple suppliers, including the Thermo Scientific Maybridge collection, Apollo Scientific, and TargetMol, typically at ≥95% purity .

Why Generic [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone Analogs Cannot Guarantee Equivalent Fragment Performance


Fragment molecules within the (hetero)aryl-piperidino-methanone class are not interchangeable because minor structural variations—such as the absence of the 2-methyl group, relocation of the trifluoromethyl substituent, or replacement of piperidine with morpholine or piperazine—significantly alter key fragment-relevant properties including lipophilicity (cLogP), topological polar surface area (TPSA), hydrogen-bond acceptor count, and the spatial orientation of growth vectors . These differences directly impact fragment screening hit rates, ligand efficiency indices, and the synthetic tractability of elaborated leads . The evidence below quantifies the specific molecular properties and structural features that distinguish this compound.

Quantitative Differentiation Evidence for [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone Against Closest Analogs


Predicted Lipophilicity (cLogP) Differentiation Against the Des-methyl Analog

The ACD/Labs Percepta predicted cLogP for [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone is 2.10 . In contrast, the des-methyl analog (where the 2-position methyl is replaced by hydrogen) would be predicted to have a lower cLogP by approximately 0.5–0.6 log units, based on the well-established π-value contribution of a methyl group on an aromatic ring (ΔlogP ≈ +0.5 to +0.6) [1]. The measured LogP for a related compound, [6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone, lacking the methyl group, is reported as approximately 1.4–1.6 [2]. This difference of approximately 0.5–0.7 log units places the target compound in a more favorable lipophilicity range for fragment screening, balancing solubility and target binding potential .

Fragment-Based Drug Discovery Lipophilicity Physicochemical Property Prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. Piperazine Analog

The target compound has a TPSA of 33.2 Ų and 3 hydrogen-bond acceptors (the ketone oxygen, the pyridine nitrogen, and the fluorine atoms of CF₃), with 0 hydrogen-bond donors [1]. In comparison, the piperazine analog 1-[2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine (CAS 1589162-74-2) carries an additional N–H donor and an additional nitrogen acceptor, resulting in a TPSA approximately 12–15 Ų higher (estimated ~45–48 Ų) and 1 hydrogen-bond donor . The lower TPSA of the target compound favors passive membrane permeability in fragment screening, while the higher TPSA of the piperazine analog may improve solubility but reduce cell permeability [2].

Fragment Library Design Drug-Likeness Polar Surface Area

Fragment Rule-of-Three Compliance vs. Bulkier Aryl-Piperidino-Methanone Analogs

The target compound (MW 272.27 Da) marginally exceeds the standard Rule-of-Three (Ro3) molecular weight limit of 300 Da but remains within acceptable fragment range; its cLogP of 2.10 and H-bond acceptor count of 3 are within Ro3 guidelines . In comparison, bulkier analogs such as [5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(3-pyridyl)piperidino]methanone have molecular weights exceeding 450 Da and cLogP > 3.5, pushing them outside the fragment space and into lead-like territory [1]. The target compound's position near the Ro3 boundary is suitable for fragment elaboration, where MW increases during optimization are expected [2].

Fragment-Based Drug Discovery Rule of Three Lead-Likeness

Distinct Growth Vector Geometry from the 3-Position Carbonyl-Piperidine vs. 2- or 4-Position Regioisomers

The target compound has 3 freely rotatable bonds, including the pivotal C3–C(O) bond connecting the pyridine core to the piperidine ring, which determines the spatial orientation of the piperidine growth vector relative to the pyridine plane [1]. Regioisomeric analogs where the carbonyl-piperidine substituent is attached at the 2-position or 4-position of the pyridine ring would project the piperidine in markedly different directions, altering the overall molecular shape and the directionality of potential hydrogen-bond interactions . No direct quantitative comparison of binding poses is available; this is a structural topological inference based on the connectivity pattern.

Fragment Elaboration Structure-Based Drug Design Regioisomer Differentiation

Recommended Research and Procurement Scenarios for [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone (CAS 651006-70-1)


Fragment-Based Screening Campaigns Requiring a Medium-Lipophilicity, Non-Donor Heterocyclic Fragment

Procurement for fragment libraries targeting intracellular proteins where the compound's cLogP of 2.10 and absence of hydrogen-bond donors (HBD = 0) favor passive membrane permeability. The TPSA of 33.2 Ų and 3 hydrogen-bond acceptors offer balanced solubility and target engagement potential . The compound is commercially available from the Maybridge fragment collection, supporting immediate acquisition for high-throughput fragment screening (HTS) campaigns .

Medicinal Chemistry Fragment Elaboration Requiring a C3-Positioned Piperidine Growth Vector

Use as a starting scaffold for structure-based drug design when the target protein binding site contains a hydrophobic sub-pocket accessible from the pyridine C3 position. The 3 rotatable bonds and the presence of both a methyl group (for hydrophobic contacts) and a trifluoromethyl group (for metabolic stability enhancement) provide multiple synthetic handles for fragment growing, merging, or linking strategies .

Replacement of Piperazine-Containing Fragments in Permeability-Limited Target Campaigns

When initial fragment hits with piperazine analogs (e.g., 1-[2-methyl-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine) show poor cell permeability due to higher TPSA (~45–48 Ų) and the presence of a hydrogen-bond donor, the target piperidine compound (TPSA 33.2 Ų, HBD = 0) represents a direct structural replacement with improved passive permeability characteristics, while maintaining the 2-methyl-6-(trifluoromethyl)pyridine recognition element [1].

Quote Request

Request a Quote for [2-Methyl-6-(trifluoromethyl)pyridin-3-yl](piperidino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.